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Abstract
This document provides a comprehensive technical overview of the discovery and origin of the

antimalarial compound MMV665852. Identified through a large-scale screening effort and made

available via the Medicines for Malaria Venture (MMV) Malaria Box, this N,N'-diarylurea

represents a promising chemotype for antimalarial drug discovery. This whitepaper details the

compound's origins, summarizes its known biological activity, outlines the experimental

methodologies employed in its initial identification, and explores its potential mechanism of

action. All quantitative data are presented in structured tables, and key experimental workflows

and conceptual relationships are visualized using Graphviz diagrams.

Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the

continuous discovery and development of novel antimalarial agents with diverse mechanisms

of action. In response to this global health challenge, the Medicines for Malaria Venture (MMV)

initiated the Open Access Malaria Box program to catalyze research and development in this

area.[1] The Malaria Box comprises a collection of 400 compounds with confirmed activity

against the blood-stage of P. falciparum, selected from a massive screening campaign of

approximately four million compounds.[1] Among these compounds is MMV665852, a N,N'-

diarylurea that has since been investigated for its therapeutic potential against other
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pathogens, notably Schistosoma mansoni.[2] This guide focuses on the core aspects of

MMV665852's discovery as an antimalarial agent.

Discovery and Origin
MMV665852 was identified as part of a large-scale, open-source drug discovery initiative. The

compound originated from the screening of extensive compound libraries from St. Jude

Children's Research Hospital, Novartis, and GlaxoSmithKline (GSK).[1] The 400 compounds

ultimately selected for the Malaria Box, including MMV665852, were chosen to represent a

broad range of structural diversity and possess drug-like properties suitable for oral

administration with minimal toxicophores.[1]

The overarching goal of the Malaria Box project was to provide the global research community

with free access to promising starting points for drug discovery programs, not only for malaria

but also for other neglected diseases.[1][3] Researchers receiving the Malaria Box were

encouraged to publish their findings in the public domain to foster a collaborative research

environment.[1]

Quantitative Biological Data
All compounds included in the Malaria Box have confirmed activity against the chloroquine-

sensitive (3D7) strain of P. falciparum.[4] The biological data for MMV665852, including its 50%

effective concentration (EC50) against P. falciparum 3D7 and its 50% cytotoxic concentration

(CC50) against human embryonic kidney (HEK-293) cells, are archived in the ChEMBL-NTD

repository.[4][5] While the direct search results did not yield the specific EC50 value, this

information is publicly available through the ChEMBL database. The general threshold for

inclusion in the Malaria Box was an activity of at least 4 µM against P. falciparum 3D7 and a

selectivity index (CC50/EC50) of at least 10.[3]

Subsequent studies on MMV665852 have primarily focused on its antischistosomal activity.

The table below summarizes the reported in vitro activity of MMV665852 against Schistosoma

mansoni.
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Organism Stage Assay Duration IC50 (µM) Reference

Schistosoma

mansoni
Adult Worms 72 hours ≤0.8 [2]

Schistosoma

mansoni

Newly

Transformed

Schistosomula

(NTS)

72 hours
Data not

specified
[2]

Table 1: In Vitro Activity of MMV665852 against Schistosoma mansoni

Experimental Protocols
The initial identification of MMV665852 as an active antimalarial compound resulted from a

high-throughput screening (HTS) campaign. The methodologies employed in these large-scale

screens and subsequent confirmatory assays are detailed below.

High-Throughput Screening (HTS) of Compound
Libraries
The primary screening of the GSK, Novartis, and St. Jude compound libraries was a whole-cell

phenotypic screen against the blood stages of P. falciparum.[4] The specific assay utilized for

the confirmatory screening of the 685 compounds shortlisted for the Malaria Box was a novel

anti-malarial imaging assay developed by Duffy and Avery.[4]

Protocol: Anti-malarial Imaging Assay

Parasite Culture:P. falciparum 3D7 (chloroquine-sensitive) is cultured in human erythrocytes

in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, HEPES, and L-

glutamine under a gas mixture of 1% O2, 5% CO2, and 94% N2 at 37°C.[6]

Compound Plating: Test compounds are serially diluted and plated in 96-well or 384-well

microplates.

Parasite Seeding: Asynchronous or synchronized parasite cultures are added to the wells

containing the test compounds.
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Incubation: Plates are incubated for a standard duration, typically 48 to 72 hours, under the

same conditions as the parasite culture.

Staining: After incubation, the cells are stained with a DNA-specific fluorescent dye, such as

DAPI (4',6-diamidino-2-phenylindole), which stains the parasite nuclei.

Imaging: The plates are imaged using a high-content imaging system.

Image Analysis: Automated image analysis software is used to count the number of infected

and uninfected erythrocytes in each well.

Data Analysis: The percentage of parasite growth inhibition is calculated relative to vehicle-

treated controls (e.g., DMSO). The EC50 values are determined by fitting the dose-response

data to a suitable pharmacological model.

Cytotoxicity Assay
To assess the selectivity of the hit compounds, cytotoxicity assays were performed on a

mammalian cell line, typically HEK-293 cells.[4]

Protocol: MTT Assay for Cytotoxicity

Cell Culture: HEK-293 cells are cultured in appropriate media and conditions.

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of

the test compounds.

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g.,

DMSO or a detergent solution).

Absorbance Reading: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated

controls. The CC50 values are determined from the dose-response curves.

Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action of MMV665852 in P. falciparum have

not been definitively elucidated. However, studies on diarylurea compounds suggest several

potential mechanisms. Diarylureas are known to act as kinase inhibitors in various biological

systems.[7] In the context of malaria, potential targets for diarylureas have included plasmepsin

II and dihydroorotate dehydrogenase, although a clear correlation between enzyme inhibition

and cellular potency has often been lacking.[8]

More recent evidence has pointed towards a potential role of PfATPase2 as a target for

diarylurea compounds. However, this remains an area of active investigation. The general

mechanism of action for many diarylureas involves binding to the ATP-binding pocket of

kinases, often in their inactive conformation.[7]

As no specific signaling pathways have been definitively linked to the antimalarial action of

MMV665852, a generalized diagram of a kinase inhibition pathway is presented below for

illustrative purposes.

Cell Membrane

Cytoplasm

Nucleus

Signal Receptor
1. Ligand Binding

Kinase_A
2. Activation

Kinase_B

3. Phosphorylation
Cascade

Substrate
4. Phosphorylation

Phosphorylated_Substrate Cellular_Response
5. Downstream Effects

MMV665852

Inhibition

Click to download full resolution via product page

Figure 1: Generalized Kinase Inhibition Pathway
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Experimental and Logical Workflows
The discovery and initial characterization of MMV665852 followed a logical and systematic

workflow, which is common in early-stage drug discovery.
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Figure 2: MMV665852 Discovery Workflow
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Conclusion
MMV665852, a diarylurea compound from the MMV Malaria Box, represents a valuable starting

point for the development of new antimalarial therapies. Its discovery through a large-scale,

collaborative screening effort highlights the power of open-source initiatives in drug discovery.

While its primary antimalarial activity is confirmed, further research is required to elucidate its

precise mechanism of action and to optimize its structure for improved efficacy and

pharmacokinetic properties. The availability of MMV665852 and its analogs for further

investigation provides a critical resource for the scientific community in the ongoing fight

against malaria and other parasitic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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